N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced by reacting the benzothiazole derivative with 3-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Acetylation: The final step involves the acetylation of the intermediate product to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to increase production capacity.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Interfering with the function of cellular components, such as DNA, RNA, or proteins, leading to altered cellular behavior.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide: Lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical reactivity.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Has the methyl group on a different position of the piperidine ring, potentially leading to different steric and electronic effects.
N-(1,3-benzothiazol-2-yl)-2-(3-ethylpiperidin-1-yl)acetamide: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C15H19N3OS/c1-11-5-4-8-18(9-11)10-14(19)17-15-16-12-6-2-3-7-13(12)20-15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,17,19) |
InChI Key |
XMOAPXCJWGXCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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